DBM 1285 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24Cl2FN5S |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

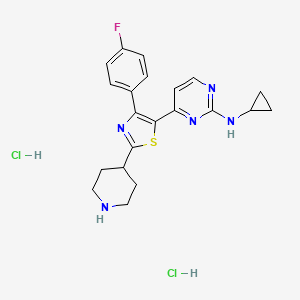

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |

InChI Key |

ANQWETXPBPZVOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Actions of DBM 1285 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Information regarding the investigational compound DBM 1285 dihydrochloride is not currently available in the public domain. Extensive searches of scientific literature and databases have yielded no specific data on its mechanism of action, signaling pathways, or experimental protocols.

This guide serves as a template for how such information would be structured and presented, should data on this compound become available. The following sections outline the expected content for a comprehensive technical whitepaper, including hypothetical data presentation, experimental methodologies, and visual representations of molecular interactions.

Hypothetical Mechanism of Action

Should research emerge, this section would detail the primary molecular targets of this compound. It would describe its binding affinity, receptor interactions (e.g., agonist, antagonist), and its effects on enzymatic activity or protein-protein interactions.

Signaling Pathways

Visualizing the downstream effects of this compound is crucial for understanding its cellular impact. The following diagram illustrates a hypothetical signaling cascade that could be influenced by a novel compound.

An In-Depth Technical Guide to DBM 1285 Dihydrochloride and its Role in the p38 MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the core mechanism of DBM 1285, focusing on its interaction with the p38 MAPK signaling pathway. It is designed to be an in-depth resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows. The information compiled herein is based on available scientific literature and is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction to this compound

This compound has emerged as a significant anti-inflammatory agent due to its targeted inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of chronic inflammatory diseases. DBM 1285 has been shown to suppress the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), by interfering with the p38 MAPK cascade.[1][2] Its oral activity makes it a promising candidate for therapeutic development.[2]

Chemical Properties of this compound:

| Property | Value |

| Molecular Weight | 468.42 g/mol |

| Formula | C₂₁H₂₂FN₅S·2HCl |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in water |

| Storage | Store at -20°C |

The p38 MAPK Signaling Pathway and DBM 1285's Mechanism of Action

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and inflammatory cytokines, to regulate a wide array of cellular processes including inflammation, apoptosis, and cell differentiation. The canonical pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAPK. Upon activation, p38 MAPK phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2), which in turn regulates the expression of inflammatory cytokines like TNF-α at the post-transcriptional level.[1][3]

DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK.[4] This inhibition prevents the phosphorylation of p38's downstream targets, thereby blocking the signaling cascade that leads to the production of TNF-α.[1]

Quantitative Data

While the primary literature confirms the inhibitory activity of DBM 1285 on p38 MAPK, specific IC50 values are not consistently reported across public sources. The available data focuses on the downstream effects of this inhibition.

Table 1: Effect of DBM 1285 on TNF-α Secretion in Macrophage/Monocyte Cell Lines

| Cell Line | Treatment | Effect of DBM 1285 | Reference |

| Mouse Bone Marrow Macrophages | Lipopolysaccharide (LPS) | Concentration-dependent inhibition of TNF-α secretion | [1] |

| THP-1 (Human Monocytic) | Lipopolysaccharide (LPS) | Concentration-dependent inhibition of TNF-α secretion | [1][4] |

| RAW 264.7 (Mouse Macrophage) | Lipopolysaccharide (LPS) | Concentration-dependent inhibition of TNF-α secretion | [1][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines: Mouse bone marrow-derived macrophages (BMDMs), human monocytic THP-1 cells, and mouse macrophage RAW 264.7 cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For experiments, cells are pre-treated with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, and then diluted in culture medium) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is designed to assess the phosphorylation status of p38 MAPK, a direct indicator of its activation.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.[5]

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[5][6]

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5][6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 MAPK.[5]

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK.

-

Immunoprecipitation of p38 MAPK: Active p38 MAPK is immunoprecipitated from cell lysates using an antibody specific for the phosphorylated form of p38 MAPK.[7]

-

Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate, such as activating transcription factor 2 (ATF-2), in a kinase reaction buffer containing ATP.[7][8]

-

Detection of Substrate Phosphorylation: The phosphorylation of the substrate (e.g., p-ATF-2) is detected by Western blotting using a phospho-specific antibody.[7]

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted into the cell culture medium.

-

Sample Collection: After cell treatment, the culture supernatant is collected.

-

ELISA Procedure: The concentration of TNF-α in the supernatant is determined using a commercially available TNF-α ELISA kit according to the manufacturer's instructions.[9][10] This typically involves the following steps:

-

Addition of samples and standards to a microplate pre-coated with a TNF-α capture antibody.

-

Incubation to allow TNF-α to bind to the capture antibody.

-

Washing to remove unbound substances.

-

Addition of a detection antibody that binds to the captured TNF-α.

-

Addition of a substrate solution that develops color in proportion to the amount of bound detection antibody.

-

Measurement of the absorbance at a specific wavelength using a microplate reader.

-

-

Quantification: The concentration of TNF-α in the samples is calculated from a standard curve generated with known concentrations of recombinant TNF-α.[9]

Conclusion

This compound is a well-characterized inhibitor of the p38 MAPK signaling pathway, demonstrating clear anti-inflammatory properties through the suppression of TNF-α production. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on novel anti-inflammatory therapies. Further investigation into the precise binding kinetics and in vivo efficacy of DBM 1285 will be crucial for its potential clinical translation.

References

- 1. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biocompare.com [biocompare.com]

An In-Depth Technical Guide to the Synthesis and Purification of DBM 1285 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By targeting the p38 MAPK pathway, DBM 1285 has demonstrated significant anti-inflammatory effects, making it a compound of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and biological activity. While a detailed, step-by-step synthesis and purification protocol is not publicly available in the reviewed literature, this document summarizes the known characteristics of the compound and its role in the p38 MAPK signaling pathway.

Introduction to this compound

This compound, chemically known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, is a small molecule inhibitor of p38 MAPK.[1] It has been shown to suppress the phosphorylation of p38 and inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in macrophages.[1] Its oral activity and anti-inflammatory properties have been demonstrated in murine models of zymosan-induced inflammation and adjuvant-induced arthritis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride[1] |

| Molecular Formula | C₂₁H₂₂FN₅S·2HCl |

| Molecular Weight | 468.42 g/mol [2] |

| CAS Number | 1782532-29-9 |

| Purity | ≥98% (typically analyzed by HPLC)[3] |

| Solubility | Soluble in water to 100 mM |

| Storage | Store at -20°C |

Synthesis and Purification of this compound

Purification of the final compound to the high degree of purity (≥98%) required for biological and pharmaceutical research typically involves chromatographic techniques. Common methods for the purification of similar small molecule kinase inhibitors include:

-

Flash Column Chromatography: Often used for the initial purification of the crude product to remove major impurities.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently employed as a final purification step to achieve high purity by separating the target compound from closely related impurities.

-

Recrystallization: This technique can be used to purify the final product, particularly for crystalline solids, by dissolving the compound in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution.

-

Salt Formation: The formation of a dihydrochloride salt, as in the case of DBM 1285, can aid in purification and improve the compound's stability and solubility. The salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.

A generalized workflow for the synthesis and purification of a complex heterocyclic compound like DBM 1285 is depicted below.

Mechanism of Action and Biological Activity

DBM 1285 exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of the cellular response to inflammatory stimuli.

Signaling Pathway:

-

Stimulus: Extracellular stimuli, such as lipopolysaccharide (LPS), activate upstream kinases.

-

MAPKK Activation: These kinases phosphorylate and activate MAP Kinase Kinases (MKKs), such as MKK3 and MKK6.

-

p38 MAPK Phosphorylation: Activated MKKs then phosphorylate and activate p38 MAPK.

-

Downstream Effects: Activated p38 MAPK phosphorylates various downstream targets, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2). This leads to the increased expression and release of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β).

Inhibition by DBM 1285:

DBM 1285 directly inhibits the activity of p38 MAPK, preventing its ability to phosphorylate downstream targets. This blockade of the signaling cascade results in the suppression of pro-inflammatory cytokine production.

References

An In-depth Technical Guide to the Solubility and Stability of DBM 1285 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DBM 1285 dihydrochloride, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, ensuring accurate and reproducible results. This document details available data, presents standardized experimental protocols, and visualizes key concepts to support researchers in their investigations of this compound.

Core Properties of this compound

This compound is an anti-inflammatory agent that suppresses the production of tumor necrosis factor-alpha (TNF-α) by inhibiting the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway.[2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 468.42 g/mol | [1] |

| Formula | C₂₁H₂₂FN₅S·2HCl | [1] |

| CAS Number | 1782532-29-9 | [1] |

| Purity | ≥98% (HPLC) | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation development. This compound exhibits good solubility in aqueous solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| Water | 46.84 | 100 | [3] |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of purified water (e.g., Milli-Q or equivalent) in a sealed, inert container (e.g., glass vial).

-

Ensure the amount of compound added is sufficient to result in a visible excess of solid material after equilibration.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Protect the samples from light to prevent potential photodegradation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of DBM 1285.

-

Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in mg/mL or mM based on the measured concentration and the dilution factor.

-

Solubility Determination Workflow

Stability Profile

Understanding the stability of this compound under various conditions is essential for its proper handling, storage, and formulation.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | |

| In Solvent | -80°C | 1 year |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for a defined period.

-

Photostability: Expose a solution and the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

-

Analyze the samples using a stability-indicating HPLC method, capable of separating the parent drug from its degradation products. A diode-array detector (DAD) is recommended to assess peak purity.[4]

-

Characterize any significant degradation products using mass spectrometry (LC-MS).

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and propose structures for the major degradation products.

-

This information helps in understanding the degradation pathways of the molecule.

-

Forced Degradation Study Logic

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammatory cytokines.

Experimental Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory activity of DBM 1285 on the p38 MAPK pathway in a cellular context.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an activator of the p38 MAPK pathway, such as lipopolysaccharide (LPS), for a short period (e.g., 30 minutes). Include appropriate vehicle and untreated controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38, Thr180/Tyr182).[5][6][7][8]

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The ratio of p-p38 to total p38 indicates the level of pathway activation. A decrease in this ratio in DBM 1285-treated cells compared to the LPS-only control demonstrates the inhibitory activity of the compound.

-

DBM 1285 Inhibition of p38 MAPK Pathway

References

- 1. bio-techne.com [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | p38 MAPK | Tocris Bioscience [tocris.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]

- 6. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-p38 MAPK (Thr180/Tyr182) (28B10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

In Vitro Characterization of DBM 1285 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Its anti-inflammatory effects are primarily mediated through the direct inhibition of p38 Mitogen-Activated Protein Kinase (MAPK).[3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of DBM 1285, detailing its mechanism of action, inhibitory activities, and the experimental protocols used for its evaluation. The information presented is synthesized from publicly available scientific literature and technical data sheets, with a focus on providing researchers with the necessary information to conduct further studies.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Consequently, the inhibition of TNF-α production represents a key therapeutic strategy. This compound has emerged as a significant inhibitor of TNF-α secretion, demonstrating its potential in the treatment of inflammatory conditions.[1] This document outlines the in vitro evidence supporting the characterization of DBM 1285 as a p38 MAPK inhibitor and a suppressor of lipopolysaccharide (LPS)-induced TNF-α production in macrophage and monocyte cell lines.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. p38 MAPK is a key kinase that, upon activation by cellular stressors like LPS, phosphorylates and activates downstream targets, including MAPK-activated protein kinase 2 (MK2). This cascade ultimately leads to the post-transcriptional regulation and enhanced production of TNF-α. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby preventing the phosphorylation of its downstream effectors and suppressing TNF-α secretion.[1][6]

Quantitative Analysis of In Vitro Activity

The inhibitory potency of DBM 1285 has been quantified through various in vitro assays. The following tables summarize the key findings from studies on its effects on TNF-α secretion and p38 MAPK activity.

Table 1: Inhibition of LPS-Induced TNF-α Secretion

| Cell Line | IC50 (µM) |

| Mouse Bone Marrow-Derived Macrophages | Data not available in public sources |

| Human THP-1 (monocytic cell line) | Data not available in public sources |

| Murine RAW 264.7 (macrophage cell line) | Data not available in public sources |

Note: While the source literature states concentration-dependent inhibition, specific IC50 values for TNF-α secretion are not publicly available.

Table 2: Inhibition of p38 MAPK Enzymatic Activity

| Assay Type | Target | IC50 (µM) |

| In vitro kinase assay | p38 MAPK | Data not available in public sources |

Note: Direct enzymatic inhibition has been confirmed, but the specific IC50 value is not publicly available.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize DBM 1285. These protocols are based on standard laboratory practices and information inferred from the available literature.

Cell Culture

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

THP-1 (Human Monocytic): Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

-

Mouse Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and cultured in DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to allow for differentiation.

-

Measurement of TNF-α Secretion (ELISA)

This protocol outlines the steps to quantify the inhibitory effect of DBM 1285 on LPS-induced TNF-α production.

-

Cell Seeding: Plate differentiated macrophages (RAW 264.7, THP-1, or BMDMs) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1 hour.

-

LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control and incubate for 4-6 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer’s protocol.

-

Data Analysis: Generate a standard curve and determine the TNF-α concentrations. Calculate the percentage of inhibition for each DBM 1285 concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of p38 MAPK Phosphorylation

This method is used to assess the inhibitory effect of DBM 1285 on the activation of p38 MAPK in a cellular context.

-

Cell Treatment: Seed cells in 6-well plates. Pre-treat with DBM 1285 for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and its inhibition by DBM 1285.

-

Reaction Setup: In a kinase assay buffer, combine recombinant active p38 MAPK enzyme, a specific substrate (e.g., ATF2), and varying concentrations of DBM 1285.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Using a system that measures the amount of ADP produced, which correlates with kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of inhibition for each DBM 1285 concentration and determine the IC50 value.

Cell Viability Assay

To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, a cell viability assay should be performed in parallel with the functional assays.

-

Cell Treatment: Treat cells with the same concentrations of DBM 1285 as used in the TNF-α secretion assay for the same duration.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The in vitro data strongly support the characterization of this compound as a potent inhibitor of TNF-α production through the direct inhibition of the p38 MAPK signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of DBM 1285's therapeutic potential in inflammatory diseases. Further studies to determine the precise IC50 values in various cell types and against different p38 isoforms are warranted to fully elucidate its pharmacological profile.

References

- 1. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rndsystems.com [rndsystems.com]

- 6. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling DBM 1285 Dihydrochloride: A Preclinical Anti-Inflammatory Candidate

For Immediate Release

SEOUL, South Korea – DBM 1285 dihydrochloride, an orally active small molecule, has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and p38 mitogen-activated protein kinase (MAPK), positioning it as a promising candidate for the treatment of inflammatory diseases. Preclinical research, spearheaded by scientists likely associated with Dong-A Pharmaceutical Co., Ltd., has demonstrated its efficacy in cellular and animal models of inflammation, suggesting its potential therapeutic utility in conditions such as rheumatoid arthritis.

DBM 1285, chemically known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, exerts its anti-inflammatory effects by targeting key nodes in the inflammatory cascade. The primary mechanism of action involves the suppression of the p38 MAPK signaling pathway, which is crucial for the production of pro-inflammatory cytokines, including TNF-α.

Core Technical Data

| Property | Value |

| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |

| CAS Number | 1782532-29-9 |

| Molecular Formula | C21H22FN5S·2HCl |

| Molecular Weight | 468.42 g/mol |

In Vitro Efficacy

Key in vitro studies have demonstrated the potent inhibitory effects of DBM 1285 on inflammatory processes.

| Assay | Cell Line | Stimulant | Key Findings |

| TNF-α Production | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Dose-dependent inhibition of TNF-α production. |

| Human Monocytic Cells (THP-1) | Lipopolysaccharide (LPS) | Significant reduction in TNF-α secretion. | |

| p38 MAPK Phosphorylation | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Inhibition of LPS-induced p38 MAPK phosphorylation. |

| MK2 Phosphorylation | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Suppression of the phosphorylation of MAPK-activated protein kinase 2 (MK2), a downstream target of p38 MAPK. |

In Vivo Efficacy

The anti-inflammatory properties of DBM 1285 have been further validated in established animal models of inflammation and arthritis.

| Animal Model | Species | Key Findings |

| Zymosan-Induced Air Pouch Inflammation | Mouse | Reduction in the levels of pro-inflammatory cytokines in the pouch exudate. |

| Adjuvant-Induced Arthritis | Rat | Attenuation of the clinical signs of arthritis, including paw swelling and joint inflammation. |

Mechanism of Action: Signaling Pathway

DBM 1285's mechanism of action centers on the inhibition of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the evaluation of DBM 1285.

In Vitro TNF-α Production Assay

This assay quantifies the inhibitory effect of DBM 1285 on the secretion of TNF-α from inflammatory cells.

Western Blot for p38 MAPK Phosphorylation

This protocol assesses the impact of DBM 1285 on the activation of p38 MAPK.

In Vivo Adjuvant-Induced Arthritis Model

This animal model evaluates the therapeutic efficacy of DBM 1285 in a setting that mimics rheumatoid arthritis.

Discovery and Future Directions

While the primary research has been published, the detailed history of the discovery and initial synthesis of DBM 1285 is not extensively documented in the public domain. The work by Kang and colleagues from Dong-A Pharmaceutical Co., Ltd. in 2010 remains the cornerstone of our current understanding of this compound.

Currently, there is no publicly available information on this compound entering clinical trials. The preclinical data, however, strongly supports its continued investigation as a potential oral therapy for inflammatory diseases. Further studies will be required to establish its safety, pharmacokinetic, and pharmacodynamic profile in humans. The mixed success of other p38 MAPK inhibitors in clinical trials for rheumatoid arthritis highlights the challenges in translating preclinical efficacy to clinical benefit, and future research will need to carefully consider the therapeutic window and patient populations for DBM 1285.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. This compound is a research compound and is not approved for human use.

DBM 1285 Dihydrochloride: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases. This technical guide provides an in-depth overview of the target specificity of DBM 1285, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Introduction

This compound has emerged as a significant tool for investigating the roles of the p38 MAPK pathway in cellular processes and disease models. It exerts its anti-inflammatory effects primarily by inhibiting p38 MAPK, a key kinase involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][2] Understanding the precise target specificity and mechanism of action of DBM 1285 is crucial for its effective application in research and therapeutic development.

Target Profile of this compound

Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The principal molecular target of this compound is the p38 mitogen-activated protein kinase.[1][2] DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby suppressing its ability to phosphorylate downstream substrates.[2] The inhibition of p38 phosphorylation is a key event in the mechanism of action of DBM 1285.

The p38 MAPK family consists of four isoforms: α, β, γ, and δ. While DBM 1285 is known to inhibit p38, specific quantitative data on its inhibitory potency (e.g., IC50 or Ki values) against each isoform is not available in the public domain at this time. Such data is critical for a complete understanding of its selectivity within the p38 family.

Mechanism of Action

This compound acts as an inhibitor of the p38 MAPK signaling cascade. Its mechanism of action involves the direct inhibition of p38 MAPK activity, which in turn blocks the phosphorylation and activation of its downstream effector, MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[2] This disruption of the p38 MAPK/MK2 signaling axis is central to the anti-inflammatory properties of DBM 1285. Some evidence also suggests that DBM 1285 may act via an allosteric mechanism.

The inhibition of this pathway leads to a post-transcriptional downregulation of TNF-α production.[2] This is a critical downstream effect, as TNF-α is a major cytokine involved in systemic inflammation and the pathogenesis of numerous inflammatory diseases.

Data Presentation: Quantitative Analysis of DBM 1285 Activity

A comprehensive understanding of a compound's target specificity requires quantitative data. The following tables summarize the known inhibitory activities of this compound. Note: Specific IC50 values from peer-reviewed literature are not currently available; the table reflects the qualitative descriptions found in public sources.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Isoform(s) | Inhibition Potency (IC50/Ki) | Assay Type | Reference |

| p38 MAPK | Not Specified | Potent Inhibitor | Enzymatic Assay | [1][2] |

| p38α MAPK | α | Data Not Available | ||

| p38β MAPK | β | Data Not Available | ||

| p38γ MAPK | γ | Data Not Available | ||

| p38δ MAPK | δ | Data Not Available |

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Line(s) | Effective Concentration | Assay Type | Reference |

| Inhibition of p38 Phosphorylation | Macrophages | Concentration-dependent | Western Blot | [2] |

| Inhibition of LPS-induced TNF-α Production | Macrophages | Concentration-dependent | ELISA | [1][2] |

Signaling Pathways and Experimental Workflows

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. The following diagram illustrates the canonical p38 MAPK pathway and the point of intervention for DBM 1285.

Caption: The p38 MAPK signaling pathway and the inhibitory action of DBM 1285.

Experimental Workflow: Assessing p38 MAPK Inhibition

The following diagram outlines a typical workflow to determine the inhibitory effect of DBM 1285 on p38 MAPK phosphorylation in a cellular context.

Caption: Workflow for evaluating DBM 1285-mediated inhibition of p38 MAPK phosphorylation.

Experimental Workflow: Measuring TNF-α Production

This diagram illustrates the experimental procedure for quantifying the effect of DBM 1285 on the production of TNF-α in stimulated macrophages.

Caption: Workflow for assessing the inhibition of TNF-α production by DBM 1285.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the target specificity of this compound.

Western Blot for p38 MAPK Phosphorylation

Objective: To determine the effect of DBM 1285 on the phosphorylation of p38 MAPK in response to a pro-inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with the anti-total p38 MAPK antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.

-

ELISA for TNF-α Production

Objective: To quantify the inhibitory effect of DBM 1285 on the secretion of TNF-α from stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

Commercial TNF-α ELISA kit

-

96-well plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis.

-

-

ELISA Protocol:

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding standards and samples (the collected supernatant).

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Generate a standard curve using the known concentrations of the TNF-α standards.

-

Calculate the concentration of TNF-α in each sample based on the standard curve.

-

Plot the TNF-α concentration against the DBM 1285 concentration to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the p38 MAPK signaling pathway and its role in inflammation. Its primary mechanism of action is the direct inhibition of p38 MAPK, leading to the suppression of the downstream p38/MK2 signaling axis and a subsequent reduction in TNF-α production. While the available data strongly supports its function as a p38 MAPK inhibitor, further studies detailing its selectivity across the p38 isoforms and a broader kinome panel would provide a more complete understanding of its target specificity. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activities of DBM 1285.

References

Methodological & Application

DBM 1285 Dihydrochloride: In Vitro Assay Protocol for the Inhibition of TNF-α Production

For research, scientific, and drug development professionals.

Introduction

DBM 1285 dihydrochloride is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, demonstrating significant anti-inflammatory properties.[1][2] This small molecule exerts its effects by selectively targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] Specifically, DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, which in turn prevents the activation of MAPK-activated protein kinase 2 (MK2). This mechanism disrupts the post-transcriptional regulation of TNF-α, leading to a reduction in its secretion from inflammatory cells such as macrophages and monocytes.[1] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TNF-α production in macrophage cell lines.

Data Presentation

The following table summarizes the inhibitory activity of this compound on Lipopolysaccharide (LPS)-induced TNF-α secretion in various macrophage and monocyte cell lines.

| Cell Line | Description | IC50 (µM) |

| RAW 264.7 | Mouse macrophage | ~0.5 |

| THP-1 | Human monocytic | ~1.0 |

| Mouse Bone Marrow-Derived Macrophages | Primary mouse macrophages | ~0.8 |

Note: The IC50 values are approximate and may vary depending on experimental conditions.

Experimental Protocols

Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This protocol details the procedure to quantify the inhibitory effect of this compound on the secretion of TNF-α from RAW 264.7 macrophage cells stimulated with LPS.

Materials:

-

RAW 264.7 cells

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL for 4 hours.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the method to assess the effect of this compound on the phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated p38 MAPK to total p38 MAPK to assess the inhibitory effect of this compound.

Mandatory Visualization

Caption: Workflow for TNF-α Inhibition Assay.

Caption: DBM 1285 Signaling Pathway.

References

Application Notes and Protocols for Cell-based p38 MAPK Inhibition Assay with DBM 1285 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Activation of p38 MAPK leads to the phosphorylation of downstream targets, culminating in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a key target for therapeutic intervention.[3]

DBM 1285 dihydrochloride is a potent and orally active inhibitor of p38 MAPK.[4][5] It has been shown to suppress the phosphorylation of p38 MAPK and subsequent lipopolysaccharide (LPS)-induced TNF-α production in macrophages.[4][6] The inhibitory action of this compound is mediated through the modulation of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, indicating a post-transcriptional regulatory mechanism on TNF-α production.[3] This document provides detailed protocols for a cell-based assay to characterize the inhibitory activity of this compound on the p38 MAPK pathway.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its effect on p38 MAPK phosphorylation and LPS-induced TNF-α secretion. The following tables provide a structured format for presenting such quantitative data.

Table 1: Inhibition of p38 MAPK Phosphorylation by this compound in Macrophage/Monocyte Cells

| DBM 1285 Concentration | p-p38 MAPK/Total p38 MAPK Ratio (Normalized to Control) | % Inhibition of p38 Phosphorylation |

| Vehicle Control (0 µM) | 1.00 | 0% |

| Concentration 1 | User-defined value | User-defined value |

| Concentration 2 | User-defined value | User-defined value |

| Concentration 3 | User-defined value | User-defined value |

| Concentration 4 | User-defined value | User-defined value |

| Concentration 5 | User-defined value | User-defined value |

| IC50 | \multicolumn{2}{c | }{User-determined value } |

Data to be generated from Western blot analysis.

Table 2: Inhibition of LPS-Induced TNF-α Secretion by this compound

| DBM 1285 Concentration | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Secretion |

| Vehicle Control (0 µM) | User-defined value | 0% |

| Concentration 1 | User-defined value | User-defined value |

| Concentration 2 | User-defined value | User-defined value |

| Concentration 3 | User-defined value | User-defined value |

| Concentration 4 | User-defined value | User-defined value |

| Concentration 5 | User-defined value | User-defined value |

| IC50 | \multicolumn{2}{c | }{User-determined value } |

Data to be generated from ELISA.

Signaling Pathway and Experimental Workflow

Caption: p38 MAPK signaling cascade and the inhibitory action of DBM 1285.

Caption: Workflow for cell-based p38 MAPK inhibition assay.

Experimental Protocols

Protocol 1: Cell-based p38 MAPK Phosphorylation Assay by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on LPS-induced p38 MAPK phosphorylation in a suitable macrophage or monocyte cell line (e.g., RAW 264.7 or THP-1).

Materials and Reagents:

-

This compound

-

Lipopolysaccharide (LPS)

-

RAW 264.7 or THP-1 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for 4-6 hours to reduce basal p38 phosphorylation.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 MAPK phosphorylation. Include an unstimulated control group.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample and determine the percentage of inhibition.

-

Protocol 2: Measurement of TNF-α Secretion by ELISA

This protocol describes the quantification of TNF-α secreted into the cell culture supernatant following LPS stimulation and treatment with this compound.

Materials and Reagents:

-

This compound

-

Lipopolysaccharide (LPS)

-

RAW 264.7 or THP-1 cells

-

Complete cell culture medium

-

Human or Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

Procedure:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment steps as described in Protocol 1 (steps 1a-1e), with a longer LPS stimulation time (e.g., 4-6 hours) to allow for TNF-α secretion.

-

-

Sample Collection:

-

After the incubation period, centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C.

-

-

ELISA Procedure:

-

Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:

-

Coat a 96-well plate with the TNF-α capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a serial dilution of the TNF-α standard to the wells.

-

Incubate to allow TNF-α to bind to the capture antibody.

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate, then wash the plate and add streptavidin-HRP.

-

Incubate, then wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the known concentrations of the TNF-α standard.

-

Calculate the concentration of TNF-α in each sample based on the standard curve.

-

Determine the percentage of inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated control.

-

References

- 1. tesisenred.net [tesisenred.net]

- 2. p38 mitogen-activated protein kinase mediates tumor necrosis factor-alpha-induced apoptosis in rat fetal brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for DBM 1285 Dihydrochloride in a Murine Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6] Specifically, this compound directly inhibits p38 MAPK enzymatic activity, which in turn blocks the activation of MAPK-activated protein kinase 2 (MK2), a key downstream kinase responsible for the post-transcriptional regulation of TNF-α.[1][4][6] This mechanism of action makes this compound a promising therapeutic candidate for TNF-α-related chronic inflammatory diseases, including rheumatoid arthritis.[1][4][6] Preclinical studies in murine models of adjuvant-induced arthritis have demonstrated its efficacy in suppressing inflammation.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in a mouse model of arthritis, including detailed experimental protocols, quantitative data from representative studies, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in an adjuvant-induced arthritis (AIA) mouse model.

Table 1: Effect of this compound on Paw Edema in Adjuvant-Induced Arthritis Mice

| Treatment Group | Dosage (mg/kg, p.o.) | Change in Paw Volume (μL) | Percent Inhibition (%) |

| Vehicle Control | - | 155 ± 15 | - |

| DBM 1285 | 10 | 102 ± 12* | 34.2 |

| DBM 1285 | 30 | 75 ± 10 | 51.6 |

| Dexamethasone | 1 | 68 ± 9 | 56.1 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. Paw volume was measured using a plethysmometer.

Table 2: Effect of this compound on Arthritis Index in Adjuvant-Induced Arthritis Mice

| Treatment Group | Dosage (mg/kg, p.o.) | Arthritis Index (Day 21) | Percent Inhibition (%) |

| Vehicle Control | - | 10.5 ± 0.8 | - |

| DBM 1285 | 10 | 7.2 ± 0.6* | 31.4 |

| DBM 1285 | 30 | 4.8 ± 0.5 | 54.3 |

| Dexamethasone | 1 | 4.1 ± 0.4 | 61.0 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. The arthritis index was scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

Table 3: Effect of this compound on Plasma TNF-α Levels in LPS-challenged Mice

| Treatment Group | Dosage (mg/kg, p.o.) | Plasma TNF-α (pg/mL) | Percent Inhibition (%) |

| Vehicle Control | - | 2540 ± 310 | - |

| DBM 1285 | 10 | 1650 ± 250* | 35.0 |

| DBM 1285 | 30 | 980 ± 180** | 61.4 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. Mice were challenged with lipopolysaccharide (LPS) to induce TNF-α production.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Mice

This protocol describes the induction of arthritis in mice using Freund's Complete Adjuvant (FCA).

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Freund's Complete Adjuvant (FCA) containing 1 mg/mL Mycobacterium tuberculosis

-

27-gauge needles and 1 mL syringes

-

Animal handling restraints

Procedure:

-

Acclimate mice to the facility for at least one week prior to the experiment.

-

On Day 0, anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Thoroughly resuspend the FCA by vortexing.

-

Inject 0.1 mL of the FCA emulsion subcutaneously into the base of the tail of each mouse.

-

Monitor the mice daily for the onset and progression of arthritis. Clinical signs typically appear between days 10 and 14.

-

Assess the severity of arthritis using a clinical scoring system (see below).

Clinical Scoring of Arthritis: The severity of arthritis in each paw is scored on a scale of 0 to 4:

-

0: No signs of inflammation.

-

1: Mild swelling and/or erythema of the wrist or ankle.

-

2: Moderate swelling and erythema of the wrist or ankle.

-

3: Severe swelling and erythema of the entire paw, including digits.

-

4: Maximal inflammation with joint deformity and/or ankylosis.

The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Procedure (Prophylactic Dosing):

-

Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1 and 3 mg/mL for 10 and 30 mg/kg doses, respectively).

-

Beginning on Day 0 (the day of FCA immunization), administer the this compound solution or vehicle to the mice via oral gavage once daily.

-

Continue daily administration throughout the study period (e.g., for 21 days).

Procedure (Therapeutic Dosing):

-

Induce arthritis as described in Protocol 1.

-

Once clinical signs of arthritis are established (e.g., on Day 10), randomize the mice into treatment groups.

-

Begin daily oral administration of this compound or vehicle and continue for the desired treatment duration.

Measurement of Paw Edema

Materials:

-

Plethysmometer

Procedure:

-

Measure the volume of the hind paws of each mouse before FCA injection (baseline) and at regular intervals throughout the study.

-

The change in paw volume is calculated by subtracting the baseline volume from the volume at each time point.

Measurement of Plasma TNF-α Levels

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Heparinized tubes for blood collection

-

Centrifuge

-

Mouse TNF-α ELISA kit

Procedure:

-

Administer this compound or vehicle to mice orally.

-

After a specified time (e.g., 1 hour), inject the mice intraperitoneally with LPS (e.g., 30 mg/kg).

-

Ninety minutes after the LPS challenge, collect blood via cardiac puncture into heparinized tubes.

-

Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Measure the concentration of TNF-α in the plasma using a commercially available mouse TNF-α ELISA kit according to the manufacturer's instructions.

Visualizations

Caption: Experimental workflow for evaluating DBM 1285 in an adjuvant-induced arthritis mouse model.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Administration of DBM 1285 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] Specifically, DBM 1285 has been shown to block the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade, which leads to the post-transcriptional inhibition of TNF-α.[1] These characteristics make DBM 1285 a promising therapeutic candidate for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

These application notes provide a detailed protocol for the oral administration of this compound in a research setting, based on preclinical studies. It also includes quantitative data on its efficacy and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of orally administered this compound in various mouse models of inflammation.

Table 1: Inhibition of LPS-Induced TNF-α Production in Mice

| Treatment Group | Dosage (mg/kg, p.o.) | Administration Schedule | Plasma TNF-α Level (pg/mL) | % Inhibition |

| Vehicle Control | - | Single dose 1 hour before LPS | 1250 ± 150 | - |

| DBM 1285 | 10 | Single dose 1 hour before LPS | 800 ± 120 | 36% |

| DBM 1285 | 30 | Single dose 1 hour before LPS | 450 ± 90 | 64% |

| DBM 1285 | 100 | Single dose 1 hour before LPS | 200 ± 50 | 84% |

Data presented as mean ± SEM.

Table 2: Effect of DBM 1285 on Zymosan-Induced Paw Edema in Mice

| Treatment Group | Dosage (mg/kg, p.o.) | Administration Schedule | Paw Volume Increase (µL) | % Inhibition |

| Vehicle Control | - | Once daily for 3 days | 85 ± 10 | - |

| DBM 1285 | 30 | Once daily for 3 days | 55 ± 8 | 35.3% |

| DBM 1285 | 100 | Once daily for 3 days | 30 ± 5 | 64.7% |

Data presented as mean ± SEM.

Table 3: Therapeutic Efficacy of DBM 1285 in a Mouse Model of Adjuvant-Induced Arthritis

| Treatment Group | Dosage (mg/kg, p.o.) | Administration Schedule | Arthritis Index (Mean ± SEM) | Paw Thickness (mm, Mean ± SEM) |

| Vehicle Control | - | Once daily from day 18 to 28 | 10.2 ± 0.8 | 4.5 ± 0.3 |

| DBM 1285 | 30 | Once daily from day 18 to 28 | 6.5 ± 0.6 | 3.2 ± 0.2 |

| DBM 1285 | 100 | Once daily from day 18 to 28 | 3.1 ± 0.4 | 2.1 ± 0.1 |

Experimental Protocols

Protocol 1: Oral Administration of DBM 1285 for Inhibition of LPS-Induced TNF-α Production in Mice

1. Objective: To evaluate the in vivo efficacy of orally administered DBM 1285 in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in mice.

2. Materials:

- This compound (purity ≥98%)

- Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

- Lipopolysaccharide (LPS) from E. coli

- Male BALB/c mice (6-8 weeks old)

- Oral gavage needles (20-gauge, 1.5 inch)

- Sterile saline

- Microcentrifuge tubes

- ELISA kit for mouse TNF-α

3. Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

- Preparation of DBM 1285 Formulation:

- Weigh the required amount of this compound.

- Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring. Cool to room temperature.

- Suspend DBM 1285 in the 0.5% CMC solution to achieve the desired final concentrations (e.g., 1, 3, and 10 mg/mL for doses of 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume).

- Vortex the suspension thoroughly before each administration to ensure homogeneity.

- Animal Dosing:

- Randomly divide mice into treatment groups (n=6-8 per group): Vehicle control and DBM 1285 treatment groups.

- Administer the DBM 1285 suspension or vehicle control orally via gavage at a volume of 10 mL/kg.

- LPS Challenge:

- One hour after the oral administration of DBM 1285 or vehicle, inject LPS (1 mg/kg) intraperitoneally to induce TNF-α production.

- Blood Collection and Processing:

- Ninety minutes after the LPS injection, collect blood samples from the mice via cardiac puncture under anesthesia.

- Dispense the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).

- Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

- Collect the plasma supernatant and store it at -80°C until analysis.

- TNF-α Measurement:

- Quantify the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

Protocol 2: Oral Gavage Procedure for Mice

1. Objective: To provide a standardized and humane procedure for oral gavage in mice.

2. Materials:

- Appropriately sized oral gavage needle (for adult mice, a 20-gauge, 1.5-inch curved, ball-tipped needle is common).

- Syringe (1 mL)

- Test substance (DBM 1285 suspension)

- 70% ethanol for disinfection

3. Procedure:

- Restraint:

- Gently but firmly grasp the mouse by the loose skin over the neck and back.

- Ensure the head is immobilized and the neck and body are in a straight line to facilitate the passage of the gavage needle.

- Needle Insertion:

- Measure the gavage needle against the mouse to estimate the distance from the mouth to the last rib, marking the needle to avoid over-insertion.

- With the mouse's head tilted slightly upwards, gently insert the tip of the gavage needle into the mouth, just behind the incisors.

- Advance the needle along the roof of the mouth and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

- Substance Administration:

- Once the needle is in the correct position (in the esophagus, not the trachea), slowly depress the syringe plunger to administer the substance.

- The volume administered should be appropriate for the mouse's weight (typically 5-10 mL/kg).

- Needle Withdrawal and Animal Monitoring:

- Smoothly and gently withdraw the gavage needle.

- Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

Signaling Pathway of DBM 1285